molecular formula C20H18N4O2 B180944 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- CAS No. 330819-79-9

4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-

Cat. No. B180944
M. Wt: 346.4 g/mol
InChI Key: WMGOTJBORZLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is a chemical compound that belongs to the family of pyrimidine derivatives. It has been widely studied for its potential applications in the field of scientific research.

Scientific Research Applications

4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.

Mechanism Of Action

The mechanism of action of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-. One potential direction is to study its potential use as a fluorescent probe for the detection of DNA and RNA. Another direction is to investigate its potential applications in the treatment of various inflammatory and tumor-related diseases. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved activity and solubility.

Synthesis Methods

The synthesis of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- involves the reaction of 2,4,6-trimethylpyrimidine with 4-nitrobenzaldehyde and 2-phenylacetaldehyde in the presence of a base. The resulting product is then treated with propenyl bromide to obtain the final compound. The yield of this synthesis method is reported to be around 60-70%.

properties

CAS RN

330819-79-9

Product Name

4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

6-methyl-N-(4-nitrophenyl)-2-phenyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C20H18N4O2/c1-3-7-18-14(2)21-19(15-8-5-4-6-9-15)23-20(18)22-16-10-12-17(13-11-16)24(25)26/h3-6,8-13H,1,7H2,2H3,(H,21,22,23)

InChI Key

WMGOTJBORZLLSI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C

Origin of Product

United States

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